1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole
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Overview
Description
1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound characterized by the presence of chlorophenyl, methylsulfanyl, and nitrophenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a methylthiol reagent.
Incorporation of the nitrophenyl group: This step typically involves a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-chlorophenyl)-3-(3-nitrophenyl)urea
- 1-(3-chlorophenyl)-4-((3-nitrophenyl)sulfonyl)piperazine
Uniqueness
1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-4-2-7-14(8-11)20(21)22)19(16)13-6-3-5-12(17)9-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSURERLKBXALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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